

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Cat. No.:	B1519747

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**

Abstract

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, a representative synthetic workflow, and its applications in modern drug discovery.

Decoding the IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and lack of ambiguity. The name "**3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**" is derived by following a set of established rules for substituted heterocyclic systems.

The Core Heterocycle: Pyridine

The foundation of the name is "pyridine," which identifies a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom

(position 1) and proceeds clockwise around the ring, as illustrated below.

Substituent Prioritization and Numbering

The substituents on the pyridine ring are listed in alphabetical order: Bromo, Chloro, and Trifluoromethyl. The locants (the numbers indicating their position) are assigned to give the lowest possible numbering scheme for all substituents. In this case, the numbering is 2, 3, and 6.

The following diagram outlines the logical process for assigning the IUPAC name:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the IUPAC naming of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**.

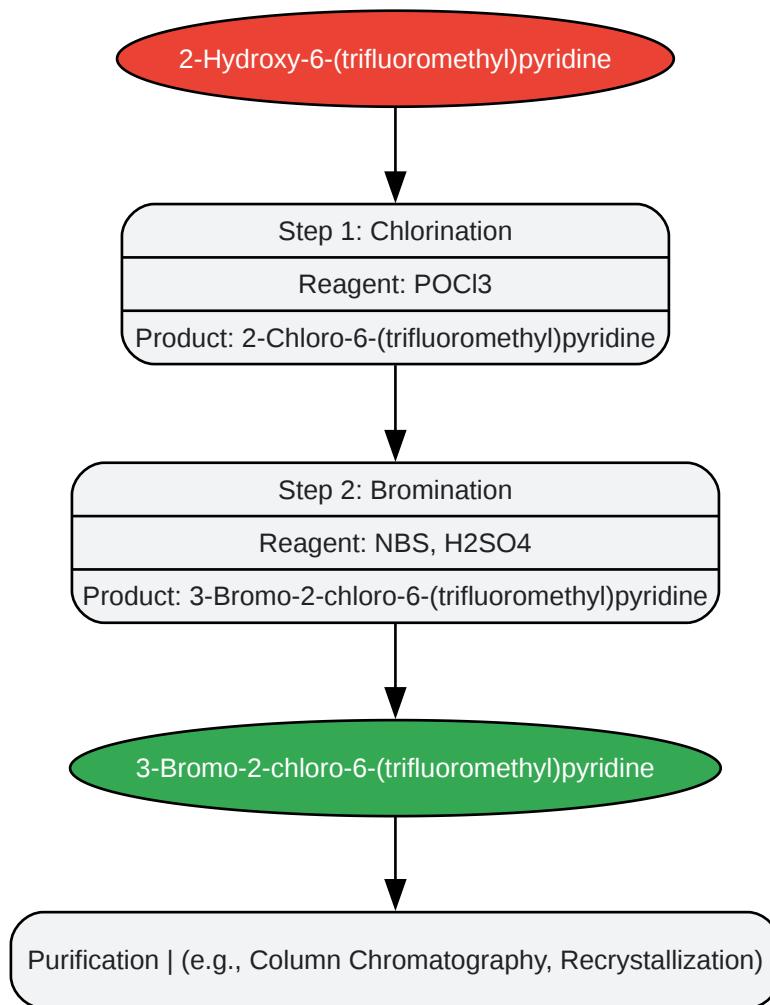
Physicochemical Properties and Structural Data

The combination of different halogen atoms and a trifluoromethyl group on the pyridine ring results in a unique set of physicochemical properties. These properties are critical for predicting its reactivity, solubility, and pharmacokinetic behavior in drug development.

Property	Value
Molecular Formula	C ₆ H ₂ BrClF ₃ N
Molecular Weight	260.44 g/mol
Appearance	White to off-white solid
Boiling Point	Approx. 208-210 °C
Density	Approx. 1.8 g/cm ³
CAS Number	71701-92-3

Synthesis and Reactivity: A Representative Workflow

The synthesis of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** often involves a multi-step process starting from a more readily available pyridine derivative. A common approach is the halogenation of a pre-existing trifluoromethyl-substituted pyridine.


General Synthetic Protocol

A plausible synthetic route involves the direct halogenation of 2-chloro-6-(trifluoromethyl)pyridine. This protocol is a representative example and may require optimization based on laboratory conditions and desired yield.

Step 1: Chlorination of 2-Hydroxy-6-(trifluoromethyl)pyridine The starting material, 2-hydroxy-6-(trifluoromethyl)pyridine, is treated with a chlorinating agent such as phosphorus oxychloride (POCl_3) to yield 2-chloro-6-(trifluoromethyl)pyridine.

Step 2: Bromination of 2-Chloro-6-(trifluoromethyl)pyridine The resulting 2-chloro-6-(trifluoromethyl)pyridine is then subjected to electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like sulfuric acid, to introduce the bromine atom at the 3-position.

The following diagram illustrates this generalized synthetic workflow:

[Click to download full resolution via product page](#)

Caption: A representative two-step synthesis of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** makes it a valuable intermediate in the synthesis of various biologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms provide sites for further chemical modification through cross-coupling reactions.

This compound is a key building block for the synthesis of certain classes of insecticides and herbicides. The pyridine core is a common scaffold in many agrochemicals, and the specific substituents on this molecule can contribute to its desired biological activity.

Handling and Safety Considerations

As with all halogenated organic compounds, **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a specialized chemical intermediate with significant utility in the fields of medicinal chemistry and agrochemical research. Its well-defined IUPAC name reflects its specific structure, which in turn dictates its chemical reactivity and potential applications. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory.

References

- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.**
- To cite this document: BenchChem. [3-Bromo-2-chloro-6-(trifluoromethyl)pyridine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519747#3-bromo-2-chloro-6-trifluoromethyl-pyridine-iupac-name\]](https://www.benchchem.com/product/b1519747#3-bromo-2-chloro-6-trifluoromethyl-pyridine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com